Desethylamodiaquine

Description

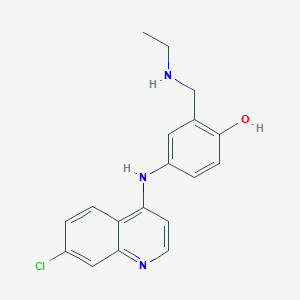

Structure

3D Structure

Properties

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXFDHAGFYWGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229630 | |

| Record name | Desethylamodiaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79352-78-6 | |

| Record name | Desethylamodiaquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79352-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethylamodiaquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079352786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylamodiaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((7-CHLORANYLQUINOLIN-4-YL)AMINO)-2-(ETHYLAMINOMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY36SG7NP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Desethylamodiaquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylamodiaquine is the active metabolite of the antimalarial drug amodiaquine and plays a crucial role in its therapeutic efficacy. Understanding its synthesis is vital for researchers in drug development and medicinal chemistry. This technical guide provides an in-depth overview of the synthetic pathways leading to this compound, with a focus on a common manufacturing process for its parent compound, amodiaquine, which can be adapted for this compound synthesis. This document includes detailed experimental protocols, quantitative data on reaction yields, and a visual representation of the synthesis pathway.

Introduction

Amodiaquine is a 4-aminoquinoline antimalarial drug that undergoes rapid and extensive metabolism in vivo to its primary active metabolite, this compound.[1] This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2C8.[2] this compound exhibits potent antimalarial activity, and its prolonged half-life contributes significantly to the prophylactic and therapeutic effects of amodiaquine.[3][4] The direct synthesis of this compound is essential for its use as an analytical standard in pharmacokinetic and metabolic studies. Furthermore, understanding the synthetic routes to amodiaquine provides a clear blueprint for the laboratory- and industrial-scale production of this compound.

This guide will focus on a well-established synthetic route to amodiaquine, which can be logically modified for the synthesis of this compound by substituting the appropriate amine in the initial steps.

Core Synthesis Pathway

The most common and industrially viable synthesis of amodiaquine, and by extension this compound, commences from 4-acetamidophenol. The synthesis can be conceptually divided into two main stages:

-

Stage 1: Synthesis of the aminophenol side chain. This involves the introduction of an aminoalkyl group onto the 4-acetamidophenol backbone via a Mannich reaction, followed by deprotection.

-

Stage 2: Condensation with 4,7-dichloroquinoline. The functionalized aminophenol is then coupled with the quinoline core to yield the final product.

A visual representation of this pathway, adapted for this compound, is provided below.

Quantitative Data: Reaction Yields

The following table summarizes the reported yields for the key steps in the synthesis of amodiaquine, which are expected to be comparable for the synthesis of this compound.

| Reaction Step | Starting Material | Product | Reported Yield (%) |

| Mannich Reaction (Amodiaquine Synthesis) | 4-Acetamidophenol | 4-Acetamido-2-(diethylaminomethyl)phenol | 92%[5][6] |

| Condensation and Hydrolysis (Amodiaquine Synthesis) | Mannich Base | Amodiaquine Dihydrochloride Dihydrate | 90%[5][6] |

| Synthesis of 4,7-Dichloroquinoline (from meta-chloroaniline) | meta-Chloroaniline | 4,7-Dichloroquinoline | 89%[5][6] |

| One-Pot Synthesis (Amodiaquine) | 4,7-Dichloroquinoline, 4-Aminophenol, Diethylamine | Amodiaquine Dihydrochloride Dihydrate | 92%[7][8] |

Experimental Protocols

The following protocols are based on established procedures for the synthesis of amodiaquine and can be adapted for the synthesis of this compound by substituting diethylamine with ethylamine.[5][6]

Synthesis of 4-Acetamido-2-((ethylamino)methyl)phenol (Mannich Base Intermediate)

-

Reagents and Solvents: 4-Acetamidophenol, paraformaldehyde, ethylamine, toluene.

-

Procedure:

-

To a solution of paraformaldehyde (1.2 equivalents) in toluene, add ethylamine (1.25 equivalents) dropwise.

-

Stir the mixture for 2 hours at 40°C.

-

Add 4-acetamidophenol (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 80-85°C and stir for 15 hours.

-

Gradually cool the mixture to room temperature and then further cool to 5-10°C for 2 hours to facilitate precipitation.

-

Filter the precipitate, wash with cold toluene, and dry to yield the Mannich base.

-

Synthesis of this compound from the Mannich Base Intermediate

-

Reagents and Solvents: 4-Acetamido-2-((ethylamino)methyl)phenol, hydrochloric acid, 4,7-dichloroquinoline, ethanol.

-

Procedure:

-

Hydrolysis: Reflux the Mannich base intermediate in 20% hydrochloric acid at 80°C for 4 hours to hydrolyze the acetamido group.

-

Condensation: Following hydrolysis, distill off the excess hydrochloric acid. Add 4,7-dichloroquinoline and ethanol to the reaction mixture.

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture and isolate the product, which may precipitate as a hydrochloride salt. Further purification can be achieved by recrystallization.

-

Direct Synthesis of Labeled this compound

A direct synthesis for isotopically labeled this compound has also been reported, which is suitable for smaller-scale preparations.[9]

-

Reagents: 4,7-dichloroquinoline and the corresponding labeled 4-amino-2-((ethylamino)methyl)phenol precursor.

-

Procedure:

Synthesis of the Key Intermediate: 4,7-Dichloroquinoline

The availability of 4,7-dichloroquinoline is critical for the synthesis of this compound. A cost-effective process starting from meta-chloroaniline has been developed.[5][6]

Conclusion

The synthesis of this compound can be efficiently achieved by adapting the well-established manufacturing processes for amodiaquine. The key steps involve the formation of an ethylaminomethyl side chain on a protected aminophenol, followed by condensation with 4,7-dichloroquinoline. The provided protocols and yield data offer a solid foundation for the laboratory synthesis and process development of this important active metabolite. The direct synthesis approaches, particularly for labeled compounds, are also valuable for research applications. This guide provides the necessary technical information for professionals in the field of drug development to pursue the synthesis of this compound for analytical and research purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amodiaquine synthesis - chemicalbook [chemicalbook.com]

- 8. WO2013138200A1 - Green chemistry synthesis of the malaria drug amodiaquine and analogs thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Desethylamodiaquine: A Guide to Structural Elucidation and Isomerism for Drug Development Professionals

Introduction

Desethylamodiaquine (DEAQ) is the principal and pharmacologically active metabolite of the antimalarial drug amodiaquine (AQ).[1][2] Following oral administration, amodiaquine undergoes rapid and extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C8, to form DEAQ.[3][4] This biotransformation is a critical determinant of both the therapeutic efficacy and potential toxicity of amodiaquine treatment. Given that DEAQ is responsible for most of the observed antimalarial activity, a thorough understanding of its chemical structure, properties, and potential isomers is paramount for researchers, scientists, and drug development professionals.[5] This technical guide provides an in-depth overview of the structural elucidation of DEAQ, its isomeric forms, and the detailed experimental protocols used for its characterization.

Metabolic Pathway: From Amodiaquine to this compound

The primary metabolic pathway for amodiaquine is N-de-ethylation, a reaction catalyzed with high affinity and turnover by the CYP2C8 enzyme in the liver.[3][1] This process involves the removal of one of the N-ethyl groups from the parent amodiaquine molecule, yielding this compound. The specificity of this reaction is such that CYP2C8's contribution to DEAQ formation is estimated at 100%.[3] While other minor metabolites have been identified, DEAQ is the most significant in terms of plasma concentration and therapeutic effect.[4][5]

Metabolic pathway of Amodiaquine to this compound.

Chemical Structure and Physicochemical Properties

This compound is a 4-aminoquinoline derivative, retaining the core structure of its parent compound but with a modified side chain. Its formal IUPAC name is 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈ClN₃O | [6][7] |

| Molecular Weight | 327.81 g/mol | [6][7] |

| CAS Number | 79352-78-6 | [6] |

| UV max (Methanol) | 222, 254, 337 nm | [8] |

Structural Elucidation: A Multi-Technique Approach

The definitive determination of a molecule's structure is achieved through a combination of modern analytical techniques.[9] For this compound, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools, providing complementary information about its mass, fragmentation patterns, and the connectivity of its atoms.

General workflow for the structural elucidation of metabolites.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for identifying and quantifying DEAQ in biological matrices.[10][11] Electrospray ionization (ESI) in positive mode is typically used.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | m/z Value | Description | Source |

| Precursor Ion [M+H]⁺ | 328.2 | Protonated molecule | [12][13] |

| Product Ion | 283.1 / 283.2 | Major fragment after collision-induced dissociation | [12][13] |

Experimental Protocol: LC-MS/MS for DEAQ Quantification

This protocol is a synthesized example based on common methodologies.[10][12][13]

-

Sample Preparation:

-

To 100 µL of plasma or microsomal incubation sample, add an internal standard (e.g., DEAQ-d₅).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Separation (HILIC):

-

Mass Spectrometry Detection:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information by mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. While full NMR characterization of DEAQ is less commonly published than MS data, the structural elucidation of its glutathione (GSH) conjugate has been confirmed using ¹H-NMR, demonstrating the technique's utility.[14] The chemical shifts observed for the aromatic protons of the DEAQ-GSH conjugate were nearly identical to those of the amodiaquine-GSH conjugate, confirming the core structure remains intact post-metabolism.[14]

Isomerism in this compound

Isomers are molecules that have the same molecular formula but different structural arrangements. For drug molecules, different isomers can have varied pharmacological activities and toxicological profiles.[15][16] In the case of this compound, the most relevant form of isomerism to consider is tautomerism.

Tautomerism

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[15] The quinoline and phenol groups in DEAQ create the potential for keto-enol and imine-enamine tautomerism. The equilibrium between these forms can be influenced by factors such as pH and solvent polarity. While the phenolic form is generally depicted, it is crucial for researchers to recognize that other tautomeric forms may exist and could be the biologically active species that interacts with a target receptor.[17]

Tautomeric equilibrium in this compound.

Investigating the presence and separation of such isomers typically relies on high-resolution chromatographic techniques, such as HPLC, which can sometimes resolve stable tautomers or other isomeric forms under specific conditions.

Experimental Protocol: Reversed-Phase HPLC for DEAQ Analysis

This protocol is a synthesized example based on published methods for separating DEAQ from its parent drug and other metabolites.[2][18]

-

Sample Preparation:

-

For whole blood, spot 200 µL onto filter paper and allow to dry.

-

Punch out the dried blood spot and place it in a microcentrifuge tube.

-

Add an internal standard (e.g., quinidine).

-

Perform liquid-liquid extraction with 1 mL of diethyl ether, vortexing for 30 minutes.

-

Centrifuge and transfer the organic layer to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Separation:

Conclusion

This compound is the key active metabolite driving the therapeutic effects of amodiaquine. A comprehensive structural understanding, achieved through techniques like LC-MS/MS and NMR, is fundamental for its continued development and clinical use. While the primary structure is well-established, an awareness of potential isomerism, particularly tautomerism, is critical for a complete understanding of its pharmacology. The detailed analytical protocols provided herein serve as a practical guide for researchers engaged in the study of this important antimalarial compound, facilitating robust and reproducible characterization in a drug development setting.

References

- 1. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective and sensitive liquid chromatographic assay of amodiaquine and this compound in whole blood spotted on filter paper - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. benchchem.com [benchchem.com]

- 5. ClinPGx [clinpgx.org]

- 6. This compound | C18H18ClN3O | CID 122068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. schd-shimadzu.com [schd-shimadzu.com]

- 8. caymanchem.com [caymanchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. storage.googleapis.com [storage.googleapis.com]

- 12. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ora.ox.ac.uk [ora.ox.ac.uk]

- 14. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Theoretical Study of Tautomeric Equilibrium, the Stability, Polarizability, HOMO-LUMO Analysis and Acidity of 4,4-diméthyl-3,4-dihydroquinolin-2(1H)-one Derivatives, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepg.com]

- 18. researchgate.net [researchgate.net]

Desethylamodiaquine Hydrochloride: A Physicochemical Profile for the Drug Development Professional

An In-depth Technical Guide

Desethylamodiaquine, the primary active metabolite of the antimalarial drug amodiaquine, plays a pivotal role in the therapeutic efficacy against Plasmodium falciparum. A thorough understanding of its physicochemical properties is fundamental for researchers, scientists, and drug development professionals in the optimization of existing antimalarial therapies and the design of novel chemotherapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound hydrochloride, details common experimental methodologies for their determination, and illustrates its metabolic generation and mechanism of action.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound hydrochloride are summarized below.

| Property | Value | References |

| IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol dihydrochloride | |

| Synonyms | Monothis compound dihydrochloride, DEAQ dihydrochloride | |

| Molecular Formula | C₁₈H₁₈ClN₃O · 2HCl | [1] |

| Molecular Weight | 400.73 g/mol | [2][3] |

| Appearance | Pale yellow to yellow solid | [2][3] |

| Melting Point | 168-174 °C | [2] |

| Boiling Point | 477.8 ± 45.0 °C (Predicted) | [2] |

| pKa (Strongest Acidic) | 9.16 (Predicted) | |

| pKa (Strongest Basic) | 10.35 (Predicted) | |

| logP | 2.3 | |

| Solubility | Soluble in water, DMSO, and methanol. | [1][3] |

Experimental Protocols for Physicochemical Characterization

The accurate determination of physicochemical properties is essential for drug development. Standardized methodologies are employed to ensure reproducibility and reliability of the data.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

Methodology:

-

A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube, which is sealed at one end.[4][5]

-

The capillary tube is placed in a heating apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.[4][6]

-

The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially near the expected melting point.[4][6]

-

The temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid are recorded as the melting range.[4][5] For a pure substance, this range is typically narrow.[4]

Solubility Determination (Saturation Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.[7][8]

Methodology:

-

An excess amount of solid this compound hydrochloride is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, DMSO) in a flask.[7]

-

The flask is sealed and agitated, typically by shaking or stirring, at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][8]

-

After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

The concentration of this compound hydrochloride in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is vital for predicting the ionization state of a drug at different physiological pH values.

Methodology:

-

A precise amount of this compound hydrochloride is dissolved in a suitable solvent, often a co-solvent mixture like methanol-water for compounds with limited aqueous solubility.[3]

-

The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.[3][9]

-

A standardized titrant (an acid or a base, depending on the analyte) is added in small, known increments.[3][9]

-

The pH of the solution is recorded after each addition of the titrant.

-

The pKa is determined from the resulting titration curve, often by identifying the pH at the half-equivalence point or by using derivative plots to find the inflection point.[9][10]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a drug's lipophilicity, which influences its membrane permeability and distribution.[11]

Methodology:

-

A small amount of this compound hydrochloride is dissolved in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine logD).[12][13]

-

The mixture is shaken vigorously for a set period to allow for the compound to partition between the two immiscible phases until equilibrium is reached.[12][14]

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.[14]

-

The concentration of the compound in each phase is determined using an appropriate analytical method like HPLC-UV.[12][14]

-

The logP (or logD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

Metabolic Pathway and Mechanism of Action

This compound is not administered directly but is formed in the body from its parent drug, amodiaquine. Its antimalarial activity is a result of a targeted disruption of a critical parasite metabolic pathway.

Metabolic Conversion of Amodiaquine

Amodiaquine acts as a prodrug and is rapidly and extensively metabolized in the liver to this compound.[1][15][16] This biotransformation is primarily mediated by the cytochrome P450 enzyme, CYP2C8.[15][16][17][18] The resulting this compound is responsible for most of the antimalarial activity observed in vivo.[16]

Figure 1. Metabolic activation of Amodiaquine to this compound.

Mechanism of Action: Inhibition of Heme Detoxification

As a 4-aminoquinoline derivative, the mechanism of action of this compound is analogous to that of chloroquine.[2][19] Inside the acidic food vacuole of the intraerythrocytic Plasmodium parasite, it interferes with the detoxification of heme.

During the digestion of host hemoglobin, the parasite releases large quantities of toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).[2] this compound is believed to inhibit this polymerization process, likely by forming a complex with the heme, which prevents its incorporation into the growing hemozoin crystal.[1] The accumulation of toxic free heme leads to oxidative stress and damage to the parasite's membranes, ultimately resulting in its death.[1][19]

Figure 2. Mechanism of action of this compound in the parasite.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. davjalandhar.com [davjalandhar.com]

- 6. westlab.com [westlab.com]

- 7. biorelevant.com [biorelevant.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. acdlabs.com [acdlabs.com]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. Shake Flask LogD | Domainex [domainex.co.uk]

- 15. benchchem.com [benchchem.com]

- 16. ClinPGx [clinpgx.org]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Desethylamodiaquine in vitro antiplasmodial activity

An In-Depth Technical Guide on the In Vitro Antiplasmodial Activity of Desethylamodiaquine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amodiaquine (AQ), a 4-aminoquinoline antimalarial, has been a significant component in the treatment of malaria, particularly as part of artemisinin-based combination therapies (ACTs).[1][2][3] Upon administration, amodiaquine acts as a prodrug, undergoing rapid and extensive metabolism in the liver primarily by the cytochrome P450 enzyme CYP2C8 to form its principal active metabolite, N-desethylamodiaquine (DEAQ).[4][5][6] It is this metabolite, DEAQ, that is responsible for the majority of the antimalarial activity observed in vivo due to its longer elimination half-life compared to the parent compound.[5][7][8] Understanding the in vitro antiplasmodial activity of DEAQ is therefore critical for evaluating the efficacy of amodiaquine-based treatments, monitoring for drug resistance, and developing new antimalarial agents. This guide provides a comprehensive overview of the in vitro activity of this compound, detailing its mechanism of action, quantitative efficacy against Plasmodium falciparum, and the experimental protocols used for its evaluation.

Mechanism of Action

The antiplasmodial action of this compound, consistent with other quinoline antimalarials, targets the parasite's food vacuole. During its intraerythrocytic stage, Plasmodium falciparum digests host hemoglobin to acquire essential amino acids. This process releases large quantities of free heme, which is toxic to the parasite. To neutralize this threat, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[7]

This compound, being a weak base, accumulates in the acidic environment of the parasite's digestive vacuole.[9][10] Here, it is thought to bind to free heme, forming a complex that prevents the polymerization into hemozoin.[7] The resulting accumulation of toxic, unsequestered heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[7] Resistance to 4-aminoquinolines is often associated with mutations in parasite genes such as the P. falciparum chloroquine resistance transporter (pfcrt) and multidrug resistance gene 1 (pfmdr1), which can reduce drug accumulation in the vacuole.[11][12]

Quantitative In Vitro Antiplasmodial Activity

The in vitro efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit parasite growth by 50%. Studies have shown that while amodiaquine has intrinsic antiplasmodial activity, DEAQ is a potent antimalarial in its own right, though its activity can vary between different parasite strains and isolates.

A comparative study on 35 field isolates of P. falciparum from Thailand found the mean IC50 for this compound to be 67.5 nM.[13][14] In the same study, amodiaquine was found to be approximately 3.5 times more potent in vitro with a mean IC50 of 18.2 nM, while the isolates showed high resistance to chloroquine (mean IC50 = 313 nM).[13][14] Notably, a significant correlation has been observed between the IC50 values of this compound and chloroquine, suggesting a degree of cross-resistance.[13][14][15] Other studies have also confirmed that amodiaquine is slightly more active than DEAQ against various laboratory strains.[11][16] Interestingly, amodiaquine demonstrates a significant synergistic effect with DEAQ, where even picomolar concentrations of the parent drug can potentiate the activity of its metabolite.[11][16]

| Compound | P. falciparum Strains | Mean IC50 (nM) | Notes | Reference(s) |

| This compound | 35 Thai Field Isolates | 67.5 | - | [13][14] |

| Amodiaquine | 35 Thai Field Isolates | 18.2 | ~3.5x more potent than DEAQ in this study. | [13][14] |

| Chloroquine | 35 Thai Field Isolates | 313.0 | High level of resistance observed. | [13][14] |

| This compound | Kenyan Field Isolates | >60 | 26% of 66 isolates were resistant based on this cutoff. | [17][18] |

| Amodiaquine | Strains LS-1, LS-2, LS-3 | - | Slightly more active than DEAQ. | [11] |

| This compound | Strains LS-1, LS-2, LS-3 | - | Synergistic activity observed with amodiaquine. | [11][16] |

Experimental Protocols

Standardized in vitro assays are essential for determining the antiplasmodial activity of compounds like this compound. The most common methods involve the cultivation of P. falciparum in human erythrocytes and measuring the inhibition of parasite growth after exposure to the drug.

In Vitro Culture of Plasmodium falciparum

The foundation of any in vitro drug sensitivity assay is the successful cultivation of the parasite's asexual erythrocytic stages.[19]

-

Culture Medium: The standard medium is RPMI 1640, buffered and supplemented with essential components like 10% non-immune human serum or a serum substitute such as 0.5% Albumax I.[19][20][21]

-

Erythrocytes: Parasites are cultured in human erythrocytes (typically type O+) at a specified hematocrit.

-

Incubation Conditions: Cultures are maintained at 37°C in a low-oxygen atmosphere, usually a gas mixture of 5% CO2, 5% O2, and 90% N2.[19][21]

SYBR Green I-Based Fluorescence Assay

This is a widely used, simple, and cost-effective high-throughput method for assessing parasite viability.[22][23][24] The assay relies on the fluorescent dye SYBR Green I, which intercalates with double-stranded DNA.[23][25]

-

Plate Preparation: 96-well microtiter plates are pre-dosed with serial dilutions of this compound.

-

Parasite Culture Addition: A synchronized culture of P. falciparum, typically at the ring stage with a defined parasitemia and hematocrit, is added to each well.

-

Incubation: The plates are incubated for 72 hours under standard culture conditions to allow for parasite maturation into schizonts.

-

Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. This buffer lyses the erythrocytes and allows the dye to bind to the parasitic DNA.[26]

-

Fluorescence Reading: After a dark incubation period (e.g., 1 hour), the fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm and ~530 nm, respectively).[26]

-

Data Analysis: The fluorescence readings are proportional to the amount of parasitic DNA, and thus to parasite growth. The IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Schizont Maturation Inhibition Assay

This classic method involves the microscopic assessment of parasite development.

-

Protocol: The assay setup is similar to the SYBR Green I method, involving drug-dosed plates and parasite cultures.

-

Endpoint: After a 24-48 hour incubation period, thin blood smears are prepared from each well.

-

Analysis: The smears are stained with Giemsa, and the number of mature schizonts (containing multiple merozoites) per 200 asexual parasites is counted microscopically. The percentage of inhibition of schizont maturation relative to drug-free control wells is then calculated to determine the IC50.

Metabolic Pathway

The clinical efficacy of amodiaquine is intrinsically linked to its conversion to this compound. This biotransformation is a critical step that dictates the active compound's concentration and persistence in the body.

Conclusion

This compound is the principal effector molecule responsible for the therapeutic action of amodiaquine. Its potent in vitro antiplasmodial activity, which is mediated by the disruption of heme detoxification within the parasite, underscores its importance in malaria chemotherapy. While generally effective, variations in IC50 values across different P. falciparum strains and the observed cross-resistance with chloroquine highlight the continuous need for surveillance of parasite sensitivity. Standardized in vitro protocols, particularly the high-throughput SYBR Green I fluorescence assay, are indispensable tools for this monitoring and for the broader discovery and development of new antimalarial compounds. A thorough understanding of the in vitro profile of DEAQ is fundamental for optimizing treatment strategies and combating the evolution of drug-resistant malaria.

References

- 1. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Artemisinin Combination Therapy for Malaria: Beyond Good Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]

- 8. Pharmacokinetics of Amodiaquine and this compound in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amodiaquine accumulation in Plasmodium falciparum as a possible explanation for its superior antimalarial activity over chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergism between Amodiaquine and Its Major Metabolite, this compound, against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 13. A comparison of the in vitro activities of amodiaquine and this compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ajtmh.org [ajtmh.org]

- 15. A comparison of the in vitro activities of amodiaquine and this compound against isolates of Plasmodium falciparum. | Semantic Scholar [semanticscholar.org]

- 16. Synergism between amodiaquine and its major metabolite, this compound, against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. academic.oup.com [academic.oup.com]

- 19. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 23. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. iddo.org [iddo.org]

Early Studies on Desethylamodiaquine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research on the metabolism of desethylamodiaquine (DEAQ), the primary active metabolite of the antimalarial drug amodiaquine (AQ). Understanding the metabolic pathways of DEAQ is crucial for optimizing drug efficacy and minimizing potential toxicity. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the metabolic processes.

Core Metabolic Pathways

Amodiaquine is rapidly and extensively metabolized in the liver to its principal and pharmacologically active metabolite, N-desethylamodiaquine.[1][2][3] This conversion is almost entirely catalyzed by the cytochrome P450 enzyme CYP2C8.[1][2][3] DEAQ itself undergoes further metabolism, leading to both inactive metabolites and reactive intermediates. One of the identified downstream metabolites is bis-desethylamodiaquine, which is considered inactive.[4] Additionally, early studies focused on the bioactivation of DEAQ into reactive quinoneimine species, a process implicated in the potential for hepatotoxicity. Several CYP enzymes have been identified as contributors to this bioactivation, including CYP1A1, CYP2C9, CYP2D6, and CYP3A4.[4][5][6]

Metabolic Pathway of Amodiaquine to this compound and Subsequent Metabolism

Caption: Metabolic conversion of amodiaquine to its metabolites.

Quantitative Data on this compound Metabolism

The following tables summarize the key kinetic parameters from early in vitro studies on the metabolism of amodiaquine and this compound. These studies typically utilized human liver microsomes (HLMs) and recombinant human cytochrome P450 enzymes to characterize the metabolic pathways.

Table 1: Enzyme Kinetics of Amodiaquine N-desethylation to this compound

| System | Km (μM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |

| Human Liver Microsomes (HLMs) | 2.4 | 1462 pmol/min/mg protein | [1][3] |

| Recombinant CYP2C8 | 1.2 | 2.6 pmol/min/pmol CYP2C8 | [1][3] |

Table 2: Enzyme Kinetics of Amodiaquine and this compound Bioactivation

Bioactivation was assessed by trapping reactive metabolites with glutathione (GSH) and quantifying the resulting conjugates.

| Substrate | System | Km (μmol/L) | Vmax (pmol/min/mg protein) | CLint (μl/min/mg protein) | Reference |

| Amodiaquine | HLMs | 11.5 ± 2.0 | 59.2 ± 3.2 | 5.15 | [6] |

| This compound | HLMs | 6.1 ± 1.3 | 5.5 ± 0.4 | 0.90 | [6] |

Experimental Protocols

The foundational studies on DEAQ metabolism employed a range of in vitro techniques to elucidate the enzymatic processes and kinetics. Below are detailed methodologies from key experiments.

General Workflow for In Vitro Metabolism Studies

Caption: A typical experimental workflow for in vitro metabolism assays.

Determination of Enzyme Kinetics in Human Liver Microsomes

-

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of DEAQ from AQ and for the bioactivation of both AQ and DEAQ.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

Amodiaquine and this compound

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Glutathione (for bioactivation studies)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

-

Procedure:

-

A pre-incubation mixture containing HLMs, the substrate (AQ or DEAQ at varying concentrations), and buffer is prepared and warmed to 37°C.

-

The reaction is initiated by adding the NADPH-generating system.

-

For bioactivation studies, glutathione is included in the incubation mixture to trap reactive metabolites.

-

The incubation is carried out for a specified time (e.g., 10-30 minutes) in a shaking water bath at 37°C.

-

The reaction is terminated by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate proteins.[7]

-

Samples are centrifuged to pellet the precipitated protein.

-

The supernatant is collected, and an internal standard is added.

-

The samples are then analyzed by a validated LC-MS/MS method to quantify the formation of DEAQ or the glutathione conjugate.[7][8]

-

The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Identification of CYPs Involved in Metabolism using Recombinant Enzymes

-

Objective: To identify the specific cytochrome P450 isoforms responsible for the metabolism of DEAQ.

-

Materials:

-

A panel of recombinant human CYP enzymes (e.g., expressed in insect cells or yeast)

-

This compound

-

NADPH-generating system

-

Buffer (pH 7.4)

-

-

Procedure:

-

Individual incubations are set up for each recombinant CYP isoform.

-

Each incubation contains a specific CYP enzyme, DEAQ at one or more concentrations, and buffer.

-

The reaction is initiated and carried out as described in the HLM protocol.

-

The formation of metabolites is quantified by LC-MS/MS.

-

The activity of each CYP isoform is determined by the rate of metabolite formation.

-

Analytical Methodology: LC-MS/MS

-

Principle: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.

-

Typical LC-MS/MS parameters for DEAQ analysis:

-

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) or reverse-phase chromatography.[7][9]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid).[7][10]

-

Ionization: Positive electrospray ionization (ESI+).[7]

-

Detection: Selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer.[7]

-

Concluding Remarks

The early in vitro studies on this compound metabolism were pivotal in establishing the primary role of CYP2C8 in its formation from amodiaquine and in identifying the multiple CYP enzymes (CYP1A1, CYP2C9, CYP2D6, and CYP3A4) that contribute to its subsequent bioactivation. The quantitative kinetic data generated from these studies have been instrumental for drug development professionals in predicting potential drug-drug interactions and understanding the inter-individual variability in amodiaquine efficacy and toxicity. The detailed experimental protocols outlined here provide a foundation for researchers continuing to investigate the complex metabolism of this important antimalarial agent.

References

- 1. [PDF] Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. | Semantic Scholar [semanticscholar.org]

- 2. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic profile of amodiaquine and its active metabolite this compound in Ghanaian patients with uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

Desethylamodiaquine: A Technical Guide to the Active Metabolite of Amodiaquine

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Amodiaquine, a 4-aminoquinoline antimalarial agent, functions as a critical prodrug, undergoing rapid and extensive metabolism to its principal active metabolite, desethylamodiaquine (DEAQ). This biotransformation, primarily mediated by the cytochrome P450 enzyme CYP2C8, is central to its therapeutic efficacy against Plasmodium falciparum.[1][2][3] this compound exhibits a significantly longer terminal elimination half-life than its parent compound, making it the primary driver of the antimalarial effect following amodiaquine administration.[4] However, the metabolic pathways of amodiaquine also lead to the formation of reactive intermediates implicated in rare but severe toxicities. A thorough understanding of the distinct yet interconnected profiles of amodiaquine and this compound—spanning their metabolism, pharmacokinetics, pharmacodynamics, and toxicity—is indispensable for the optimization of existing antimalarial therapies and the development of novel agents. This guide provides a comprehensive analysis of this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Metabolism of Amodiaquine to this compound

Upon oral administration, amodiaquine is quickly absorbed and undergoes extensive first-pass metabolism in the liver.[1][5] The primary metabolic pathway is the N-de-ethylation of amodiaquine by the cytochrome P450 enzyme CYP2C8 to form the pharmacologically active metabolite, this compound.[1][2][6][7] This conversion is rapid, leading to low plasma concentrations of the parent drug and substantially higher concentrations of this compound.[1]

This compound itself can be further metabolized to the inactive metabolite, bis-desethylamodiaquine, through an unknown pathway.[6][8] Minor metabolites, including 2-hydroxythis compound, have also been identified in circulation.[5][9] A secondary, toxicologically significant pathway involves the bioactivation of amodiaquine into a reactive quinoneimine metabolite, which is implicated in adverse effects like hepatotoxicity and agranulocytosis.[1][10]

Caption: Metabolic pathway of amodiaquine.

Comparative Pharmacokinetics: Amodiaquine vs. This compound

The pharmacokinetic profiles of amodiaquine and this compound differ substantially, which is critical for understanding the drug's overall activity. This compound has a much longer elimination half-life and consequently a greater total drug exposure (AUC) than amodiaquine, contributing most of the antimalarial effect.[8] Both compounds are extensively bound to plasma proteins (>90%).[1][5][6]

| Parameter | Amodiaquine | This compound | Reference(s) |

| Primary Metabolizing Enzyme | CYP2C8 | Formed from amodiaquine | [1][2][6] |

| Terminal Elimination Half-life (t½) | ~10 hours | ~9-18 days | [1][8] |

| Apparent Clearance (CL/F) | ~3410 L/h | Not directly administered | [1] |

| Apparent Volume of Distribution (V/F) | ~39200 L | Not directly administered | [1] |

| Protein Binding | >90% | >90% | [1][6] |

| Effect of High-Fat Meal | Cmax ↑ 23%, AUC ↑ 58% | Cmax ↑ 18%, AUC ↑ 12% | [11] |

Table 1: Summary of key pharmacokinetic parameters for amodiaquine and its active metabolite, this compound.

Pharmacokinetic parameters can be influenced by several factors. Body size and age are key covariates affecting amodiaquine clearance.[6] Studies have shown that while pregnancy does not appear to have a clinically relevant impact on the pharmacokinetics of either compound, amodiaquine exposure (AUC) can be significantly higher in infants compared to older children and adults.[8][12][13][14] Genetic polymorphisms in the CYP2C8 gene can also lead to a "poor metabolizer" phenotype, potentially reducing treatment efficacy and increasing toxicity.[2]

Pharmacodynamics and Mechanism of Action

Both amodiaquine and this compound exert their antimalarial effect by interfering with the detoxification of heme within the parasite's food vacuole.[1][3] The parasite digests hemoglobin from red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[1][3] Amodiaquine and this compound are thought to bind to free heme, preventing its polymerization into hemozoin.[3] The accumulation of this toxic heme-drug complex leads to oxidative stress and parasite death.[3][5] Some evidence also suggests the drugs may disrupt the parasite's DNA and RNA synthesis.[3]

Caption: Mechanism of action of this compound.

In Vitro Activity and Drug Resistance

In vitro studies are crucial for determining the intrinsic antimalarial activity of compounds. While amodiaquine is reported to be more potent in vitro, the sustained in vivo concentrations of this compound make its activity highly relevant.[5][15] Resistance to amodiaquine is a concern and is often linked to cross-resistance with chloroquine, involving mutations in genes like the P. falciparum chloroquine resistance transporter (PfCRT).[3][16][17]

| Compound | P. falciparum Isolates/Strains | Mean IC₅₀ (nM) | Reference(s) |

| Amodiaquine | Field Isolates (Thailand) | 18.2 | [15][18] |

| This compound | Field Isolates (Thailand) | 67.5 | [15][18] |

| Chloroquine | Field Isolates (Thailand) | 313 | [15][18] |

| Mefloquine | Field Isolates (Thailand) | 9.98 | [15][18] |

| Amodiaquine | V1/S (Resistant Control) | 15 | [19] |

| This compound | V1/S (Resistant Control) | 97 | [19] |

| Amodiaquine | 3D7 (Sensitive Control) | 8 | [19] |

| This compound | 3D7 (Sensitive Control) | 25 | [19] |

| This compound | Cambodian Isolates (AQ-S) | Median: 46.7 | [20] |

| This compound | Cambodian Isolates (AQ-R) | Median: 64.9 | [20] |

Table 2: Comparative in vitro 50% inhibitory concentrations (IC₅₀) against P. falciparum.

Interestingly, in vitro studies have demonstrated synergistic activity when amodiaquine and this compound are combined, suggesting that even the low, transient concentrations of the parent drug may potentiate the activity of its metabolite.[5][16][21]

Experimental Protocols

Quantification in Biological Matrices (LC-MS/MS)

A common method for the sensitive quantification of amodiaquine and this compound in plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23][24]

-

Sample Preparation: Supported Liquid Extraction (SLE) is a high-throughput technique. A 100 µL plasma sample is loaded onto an SLE+ plate. The analytes are then eluted with an organic solvent.[22][23] Alternatively, protein precipitation with acetonitrile can be used.[7]

-

Chromatography: Separation is achieved using a reversed-phase column (e.g., Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm).[22][23] A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer like 20 mM ammonium formate with 1% formic acid.[22][23]

-

Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+).[7] Analytes are monitored in Selective Reaction Monitoring (SRM) mode.

-

Validation: The method is validated for linearity, accuracy, precision, and stability, with lower limits of quantification typically around 1.08 ng/mL for amodiaquine and 1.41 ng/mL for this compound.[22][23]

Caption: Workflow for LC-MS/MS analysis.

In Vitro Metabolism Studies

The formation of this compound is a specific marker for CYP2C8 activity and can be quantified in vitro using human liver microsomes (HLM).[7]

-

Incubation: Pooled HLMs are incubated with amodiaquine at various concentrations in a buffered solution containing a NADPH-generating system to initiate the metabolic reaction.

-

Reaction Termination: The reaction is stopped at specific time points by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[7]

-

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by a validated LC-MS/MS method (as described in 6.1) to quantify the formation of this compound.[7]

-

Kinetics: By measuring the rate of metabolite formation at different substrate concentrations, key enzyme kinetic parameters (e.g., Kₘ and Vₘₐₓ) can be determined.

In Vitro Antimalarial Activity Assay

The 50% inhibitory concentration (IC₅₀) is determined using methods that measure parasite growth or viability.

-

Method: The isotopic microtest, often using [³H]-hypoxanthine uptake inhibition, is a common method.[25] Alternatively, schizont maturation inhibition assays can be used.[15][18]

-

Procedure: A synchronous culture of P. falciparum (typically at the ring stage) is exposed to serial dilutions of the test compounds (e.g., this compound) in a 96-well plate for a defined period (e.g., 48-72 hours).

-

Measurement: For the isotopic method, [³H]-hypoxanthine is added, and its incorporation into parasite nucleic acids is measured using a scintillation counter. Reduced incorporation indicates growth inhibition.

-

Analysis: The IC₅₀ value, the concentration at which parasite growth is inhibited by 50% compared to drug-free controls, is calculated by nonlinear regression analysis.

Drug-Drug Interactions and Safety Profile

Given its primary metabolism by CYP2C8, amodiaquine and this compound are susceptible to drug-drug interactions (DDIs).

-

CYP2C8 Inhibitors/Inducers: Co-administration with potent CYP2C8 inhibitors can increase amodiaquine exposure and decrease this compound exposure.[5] For instance, the antiretroviral drug efavirenz, when co-administered, increased amodiaquine exposure and was associated with asymptomatic hepatotoxicity in healthy volunteers.[5] Conversely, drugs that induce CYP enzymes, such as nevirapine, have been shown to significantly reduce the exposure to both amodiaquine and this compound.[26]

-

Inhibition of Other CYPs: Amodiaquine and/or this compound can act as inhibitors of other enzymes. Studies have shown that a single dose of amodiaquine can significantly decrease the in vivo activity of CYP2D6 and CYP2C9.[27]

The safety profile of amodiaquine is marked by generally minor to moderate side effects similar to chloroquine.[2] However, the formation of the quinoneimine metabolite is linked to rare but serious idiosyncratic reactions.[1][10] Furthermore, both amodiaquine and this compound have been shown to cause concentration-dependent decreases in pulse rate and blood pressure, as well as QT interval prolongation.[28]

| Interacting Drug | Effect on Amodiaquine (AQ) / this compound (DEAQ) | Consequence | Reference(s) |

| Efavirenz (CYP2C8 Inhibitor) | ↑ AQ exposure, ↓ DEAQ exposure | Potential for increased toxicity | [5] |

| Nevirapine (CYP Inducer) | ↓ AQ exposure, ↓ DEAQ exposure | Potential for reduced efficacy | [26] |

| Probe Drugs (Debrisoquine, Losartan) | AQ/DEAQ inhibit metabolism via CYP2D6 & CYP2C9 | Potential to increase exposure of co-administered drugs metabolized by these enzymes | [27] |

Table 3: Summary of selected drug-drug interactions.

Conclusion

This compound is unequivocally the principal driver of the antimalarial efficacy of its parent prodrug, amodiaquine. Its long half-life ensures sustained parasiticidal concentrations, but this same property, combined with the metabolic pathways of the parent drug, also contributes to the potential for drug interactions and toxicity. A comprehensive understanding of the biotransformation, detailed pharmacokinetic and pharmacodynamic profiles, and potential for drug interactions is paramount for the safe and effective clinical use of amodiaquine-based therapies. For professionals in drug development, the relationship between amodiaquine and this compound serves as a key case study in prodrug design, metabolic activation, and the complex interplay between efficacy and toxicity. Future research should continue to focus on optimizing dosing regimens, particularly in vulnerable populations, and mitigating the risks associated with its metabolic liabilities.

References

- 1. benchchem.com [benchchem.com]

- 2. Amodiaquine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]

- 4. Pharmacokinetics of Amodiaquine and this compound in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Population Pharmacokinetics of the Antimalarial Amodiaquine: a Pooled Analysis To Optimize Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. extranet.who.int [extranet.who.int]

- 12. Pharmacokinetic profile of amodiaquine and its active metabolite this compound in Ghanaian patients with uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. A comparison of the in vitro activities of amodiaquine and this compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synergism between Amodiaquine and Its Major Metabolite, this compound, against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 18. ajtmh.org [ajtmh.org]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacodynamic interactions of amodiaquine and its major metabolite this compound with artemisinin, quinine and atovaquone in Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ora.ox.ac.uk [ora.ox.ac.uk]

- 24. storage.googleapis.com [storage.googleapis.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Pharmacokinetic Drug Interactions Affecting Antimalarials | Basicmedical Key [basicmedicalkey.com]

- 27. Amodiaquine, its desethylated metabolite, or both, inhibit the metabolism of debrisoquine (CYP2D6) and losartan (CYP2C9) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cardiovascular concentration–effect relationships of amodiaquine and its metabolite this compound: Clinical and preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Desethylamodiaquine: A Literature Review for Drug Development Professionals

An In-depth Technical Guide on the Core Aspects of Desethylamodiaquine's Discovery and Characterization

This compound (DEAQ) stands as a pivotal molecule in the history of antimalarial chemotherapy. Initially identified as the principal active metabolite of amodiaquine (AQ), its potent antiplasmodial activity and favorable pharmacokinetic profile have established it as the primary agent responsible for the therapeutic efficacy of its parent drug. This technical guide provides a comprehensive review of the discovery of this compound, detailing the experimental methodologies, quantitative data, and key pathways involved in its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial research.

The Metabolic Unveiling of an Active Agent

The journey to understanding this compound began with studies into the metabolism of amodiaquine, a 4-aminoquinoline antimalarial drug. It was observed that amodiaquine is rapidly and extensively metabolized in the liver following oral administration.[1][2][3][4][5][6] This metabolic conversion is so efficient that the concentration of the parent drug, amodiaquine, in the plasma is significantly lower than that of its major metabolite, N-desethylamodiaquine.[3]

The primary enzyme responsible for this N-desethylation reaction is Cytochrome P450 2C8 (CYP2C8), a key enzyme in drug metabolism.[2][4][5][7] While CYP2C8 is the main catalyst, other cytochrome P450 enzymes, including CYP1A1, CYP1B1, CYP2D6, CYP3A4, and CYP2C9, have been shown to play minor or extrahepatic roles in the metabolism of amodiaquine.[4][7][8][9]

This metabolic process is a critical determinant of the drug's overall activity and is visualized in the metabolic pathway diagram below.

Synthesis of this compound

While this compound is primarily studied as a metabolite, its chemical synthesis is crucial for in vitro and in vivo research, allowing for the direct assessment of its pharmacological properties. The synthesis of N-desethylamodiaquine can be achieved through a modification of the synthesis of amodiaquine. A general synthetic route involves the reaction of 4,7-dichloroquinoline with a suitable aminophenol derivative.

Experimental Protocol: Synthesis of N-Desethylamodiaquine

A plausible synthetic route for N-desethylamodiaquine, inferred from the synthesis of amodiaquine and its analogues, is as follows:

-

Preparation of the Amine Precursor: The synthesis of the side chain, 4-amino-2-(ethylaminomethyl)phenol, is a key initial step. This can be achieved through a Mannich reaction involving 4-aminophenol, formaldehyde, and ethylamine.

-

Condensation with 4,7-Dichloroquinoline: The synthesized aminophenol derivative is then condensed with 4,7-dichloroquinoline. This reaction typically occurs at elevated temperatures in a suitable solvent, such as ethanol or acetic acid, to facilitate the nucleophilic aromatic substitution at the 4-position of the quinoline ring.

-

Purification: The resulting crude N-desethylamodiaquine is then purified using standard techniques such as recrystallization or column chromatography to yield the final product.

-

Characterization: The structure and purity of the synthesized N-desethylamodiaquine are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Antiplasmodial Activity

The discovery of this compound's potent antiplasmodial activity was a landmark in understanding the efficacy of amodiaquine. Both amodiaquine and this compound exhibit activity against Plasmodium falciparum, the deadliest species of malaria parasite.[4][10] While some in vitro studies suggest that amodiaquine has higher intrinsic activity, the prolonged and high plasma concentrations of this compound in vivo mean it is the principal contributor to the overall therapeutic effect.[4][11][12][13] Interestingly, a synergistic effect between amodiaquine and this compound has also been reported, suggesting a complex interplay in their combined antimalarial action.[14]

Quantitative Data: In Vitro Potency

The following table summarizes the 50% inhibitory concentration (IC50) values of amodiaquine and this compound against various strains of P. falciparum.

| Compound | P. falciparum Strain | IC50 (nM) | Reference(s) |

| Amodiaquine | Field Isolates (Thailand) | 18.2 (mean) | [1][14] |

| This compound | Field Isolates (Thailand) | 67.5 (mean) | [1][14] |

| Amodiaquine | 3D7 (sensitive) | 8 | [7] |

| This compound | 3D7 (sensitive) | 25 | [7] |

| Amodiaquine | V1/S (resistant) | 15 | [7] |

| This compound | V1/S (resistant) | 97 | [7] |

| Amodiaquine | K1 (resistant) | 2-10 | [6] |

| This compound | Cambodian Isolates (resistant) | 20-190 | [15] |

| Amodiaquine | W2 (resistant) | 2-10 | [6] |

| This compound | Dd2 (resistant) | - | - |

Experimental Protocols for In Vitro Activity

The determination of in vitro antiplasmodial activity is typically performed using one of two main methods: the [3H]hypoxanthine incorporation assay or a SYBR Green I-based fluorescence assay.

Protocol 1: [3H]Hypoxanthine Incorporation Assay

This method is considered the "gold standard" for assessing parasite viability.[16][17]

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a specified hematocrit (e.g., 2%) and parasitemia (e.g., 0.5%) in RPMI-1640 medium supplemented with human serum or Albumax.

-

Drug Dilution: A serial dilution of the test compound (this compound) is prepared in 96-well microtiter plates.

-

Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 24 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Radiolabeling: [3H]hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

-

Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]hypoxanthine incorporation against the log of the drug concentration.

Protocol 2: SYBR Green I-Based Fluorescence Assay

This method offers a simpler, non-radioactive alternative for high-throughput screening.[1][8][10][18][19]

-

Parasite Culture and Drug Dilution: Similar to the [3H]hypoxanthine assay, parasite cultures are incubated with serial dilutions of the test compound for 48-72 hours.

-

Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.

-

Data Analysis: The IC50 value is determined by plotting the fluorescence intensity (proportional to parasite growth) against the drug concentration.

Pharmacokinetic Profile

A key aspect of this compound's discovery was the characterization of its pharmacokinetic profile, which starkly contrasts with that of its parent drug. This compound exhibits a much longer terminal elimination half-life, ranging from 9 to 18 days, compared to just a few hours for amodiaquine.[2][3][4][10][17][18][19] This extended half-life results in prolonged exposure of the malaria parasite to the active drug, which is crucial for its therapeutic efficacy and post-treatment prophylactic effect.

Quantitative Data: Pharmacokinetic Parameters

The following table presents a summary of key pharmacokinetic parameters for this compound in humans.

| Parameter | Value | Unit | Reference(s) |

| Tmax (Time to Maximum Concentration) | 2-6 | hours | [20] |

| Cmax (Maximum Concentration) | Variable (dose-dependent) | ng/mL | [20] |

| Terminal Elimination Half-life (t1/2) | 9-18 (211-288 hours) | days (hours) | [3][17][18][20][21] |

| Apparent Volume of Distribution (Vd/F) | High | L/kg | [18] |

| Apparent Clearance (CL/F) | Low | L/h | [18] |

Experimental Protocol: Pharmacokinetic Analysis

Pharmacokinetic studies typically involve the administration of amodiaquine to healthy volunteers or malaria patients, followed by the collection of blood samples at various time points.

-

Dosing and Sampling: A single oral dose of amodiaquine is administered. Blood samples are collected at pre-determined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours, and then periodically for several days) into tubes containing an anticoagulant. Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of amodiaquine and this compound are quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][22][23][24][25]

-

Non-Compartmental Analysis (NCA): The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters. Software such as WinNonlin® is commonly used for this analysis.[26][27][28][29][30] The key parameters calculated include:

-

Cmax and Tmax: Determined directly from the observed data.

-

Area Under the Curve (AUC): Calculated using the linear trapezoidal rule.

-

Terminal Elimination Rate Constant (λz): Determined from the slope of the terminal log-linear phase of the concentration-time curve.

-

Terminal Half-life (t1/2): Calculated as 0.693/λz.

-

Apparent Clearance (CL/F): Calculated as Dose/AUC.

-

Apparent Volume of Distribution (Vd/F): Calculated as CL/F / λz.

-

Mechanism of Action and Toxicity

The mechanism of action of this compound, like other 4-aminoquinolines, is primarily attributed to the disruption of heme detoxification in the malaria parasite's food vacuole.[5][25][31][32]

While effective, both amodiaquine and this compound can undergo bioactivation to form reactive quinoneimine metabolites, which are implicated in idiosyncratic hepatotoxicity.[1][8] Some in vitro studies using HepG2 cells have suggested that this compound may be slightly more toxic than amodiaquine.[9][13][21]

Quantitative Data: In Vitro Cytotoxicity

The following table provides a summary of the 50% cytotoxic concentration (CC50) values for amodiaquine and this compound.

| Compound | Cell Line | CC50 (µM) | Reference(s) |

| Amodiaquine | HepG2 | Slightly less toxic than DEAQ | [13][21] |

| This compound | HepG2 | Slightly more toxic than AQ | [13][21] |

| Amodiaquine | HepG2 cells overexpressing CYP2C8 | Decreased IC50 | [11] |

| Amodiaquine | HepG2 cells overexpressing CYP3A4 | Decreased IC50 | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assay

The cytotoxicity of this compound is often assessed in human liver carcinoma cells (HepG2) as a model for hepatotoxicity.

-

Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Drug Exposure: Cells are seeded in 96-well plates and exposed to various concentrations of this compound for a specified period (e.g., 48 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Data Analysis: The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

The discovery of this compound as the principal active metabolite of amodiaquine was a pivotal moment in antimalarial drug research. Its identification underscored the critical importance of understanding drug metabolism in determining therapeutic outcomes. The potent antiplasmodial activity of this compound, combined with its long elimination half-life, firmly established it as the key driver of amodiaquine's efficacy. The experimental protocols and quantitative data presented in this guide provide a comprehensive overview of the foundational research that led to our current understanding of this vital antimalarial agent. This knowledge continues to inform the development of new and improved therapies to combat the global threat of malaria.

References

- 1. Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of stable isotope-labeled chloroquine and amodiaquine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]